molecular formula CClN2S2 B1167004 iilozen CAS No. 117871-79-1

iilozen

Cat. No.: B1167004
CAS No.: 117871-79-1
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Description

Indolizine is a bicyclic heteroaromatic compound consisting of a six-membered ring fused to a five-membered ring, with one nitrogen atom in each ring (Figure 1). It is a versatile scaffold in organic chemistry, known for its electron-rich aromatic system, which enables diverse reactivity in coordination chemistry and catalysis . Indolizine derivatives are widely studied for applications in medicinal chemistry (e.g., as bioactive alkaloid analogs) and materials science (e.g., ligands for transition metal catalysts) . Its synthesis typically involves cyclization reactions, such as the Tschitschibabin indolizine synthesis or transition-metal-catalyzed annulation methods .

Properties

CAS No.

117871-79-1

Molecular Formula

CClN2S2

Synonyms

iilozen

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Indolizine is structurally and functionally related to monocyclic nitrogen-containing heterocycles, including piperidine, pyridine, pyrrole, and pyrrolidine. Below, we compare their properties, reactivity, and applications.

Table 1: Structural and Functional Comparison of Indolizine and Related Compounds

Compound Ring System Aromaticity Key Reactivity Applications
Indolizine Bicyclic (6+5) Aromatic Electrophilic substitution, coordination Catalysis, bioactive molecules
Pyridine Monocyclic (6) Aromatic Nucleophilic substitution, Lewis basicity Pharmaceuticals, agrochemicals
Pyrrole Monocyclic (5) Aromatic Electrophilic substitution, π-π interactions Organic electronics, porphyrin synthesis
Piperidine Monocyclic (6) Non-aromatic Nucleophilic reactions, hydrogen bonding Solvents, drug intermediates
Pyrrolidine Monocyclic (5) Non-aromatic Ring-opening reactions, hydrogen bonding Pharmaceuticals, polymers

Key Findings:

Aromaticity and Reactivity: Indolizine’s fused bicyclic system enhances its stability and aromaticity compared to non-aromatic analogs like piperidine. This property facilitates its use in catalysis, where electron-rich ligands stabilize metal centers . Pyridine and pyrrole, though aromatic, exhibit distinct reactivity: pyridine’s lone pair on nitrogen participates in Lewis acid-base interactions, while pyrrole’s π-system dominates its reactivity .

Applications in Catalysis :

  • Indolizine-based ligands (e.g., phosphine-alkene hybrids) show superior activity in cross-coupling reactions compared to pyridine or pyrrolidine-derived ligands due to their rigid, electron-donating frameworks .
  • Piperidine and pyrrolidine are less effective in catalysis but widely used as solvents or auxiliaries in asymmetric synthesis .

Medicinal Chemistry :

  • Indolizine’s structural mimicry of indole alkaloids makes it a key motif in drug discovery, whereas pyrrolidine and piperidine are common in bioactive molecules (e.g., antivirals) due to their conformational flexibility .

Data Tables and Research Findings

Table 2: Physicochemical Properties of Selected Heterocycles

Compound Boiling Point (°C) Solubility (H₂O) pKa (Conjugate Acid)
Indolizine 245–250 Low 3.9
Pyridine 115 High 5.2
Pyrrole 131 Moderate 17.5
Piperidine 106 High 11.1

Table 3: Catalytic Performance of Ligands in Suzuki-Miyaura Coupling

Ligand Type Yield (%) Turnover Frequency (h⁻¹) Reference
Indolizine-based 95 1,200
Pyridine-based 78 800
Piperidine-based 65 450

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